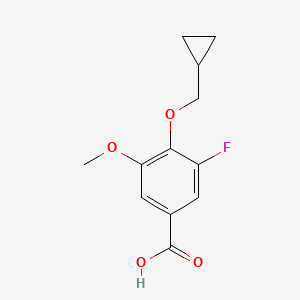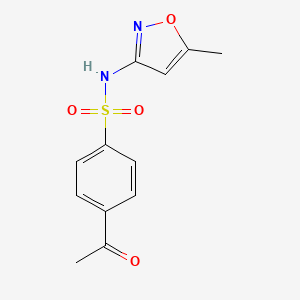
D-xylo-Hexos-5-ulose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
D-xylo-Hexos-5-ulose can be synthesized through the oxidation of D-glucose. One common method involves the use of Gluconobacter species, which oxidize D-glucose to produce 5-keto-D-glucose. The process typically involves the use of membrane-bound dehydrogenases that facilitate the oxidation reaction .
Industrial Production Methods
In industrial settings, the production of 5-keto-D-glucose often involves fermentation processes using genetically modified strains of Gluconobacter oxydans. These strains are engineered to enhance the yield and efficiency of the production process. The fermentation is carried out in bioreactors under controlled conditions to optimize the production of 5-keto-D-glucose .
Analyse Chemischer Reaktionen
Types of Reactions
D-xylo-Hexos-5-ulose undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce 2,5-diketo-D-gluconic acid.
Reduction: It can be reduced to form D-gluconic acid.
Substitution: It can participate in substitution reactions where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyrroloquinoline quinone (PQQ)-dependent glycerol dehydrogenase.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
2,5-Diketo-D-gluconic acid: Formed through further oxidation.
D-gluconic acid: Formed through reduction.
Various substituted derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
D-xylo-Hexos-5-ulose has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other valuable compounds such as tartrate.
Biology: It is studied for its role in metabolic pathways and its effects on cellular processes.
Industry: It is used in the production of vitamin C and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-keto-D-glucose involves its interaction with various enzymes and metabolic pathways. It acts as a substrate for dehydrogenases, which catalyze its oxidation to produce other keto acids. These reactions are crucial in the biosynthesis of important compounds such as vitamin C. The molecular targets include membrane-bound dehydrogenases and other enzymes involved in carbohydrate metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Keto-D-fructose: Another keto sugar with similar properties and applications.
2-Keto-D-gluconic acid: A related compound that is also produced through the oxidation of D-glucose.
D-gluconic acid: The reduced form of 5-keto-D-glucose.
Uniqueness
Its ability to undergo multiple types of chemical reactions makes it a versatile compound in both research and industrial settings .
Eigenschaften
Molekularformel |
C6H10O6 |
|---|---|
Molekulargewicht |
178.14 g/mol |
IUPAC-Name |
(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal |
InChI |
InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3,5-6,8-9,11-12H,2H2/t3-,5+,6+/m0/s1 |
InChI-Schlüssel |
ZAVYLQGLQYIKKF-OTWZMJIISA-N |
Isomerische SMILES |
C(C(=O)[C@H]([C@@H]([C@H](C=O)O)O)O)O |
Kanonische SMILES |
C(C(=O)C(C(C(C=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl [(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B8528031.png)
![ethyl 3-amino-2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]propanoate](/img/structure/B8528037.png)

![N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanylglycine](/img/structure/B8528044.png)



![[(2S,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxolan-2-yl]methyl benzoate](/img/structure/B8528065.png)


![4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide](/img/structure/B8528077.png)

